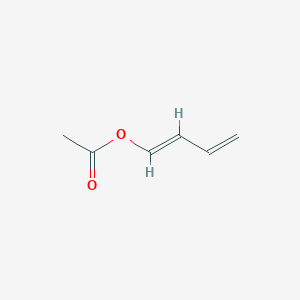

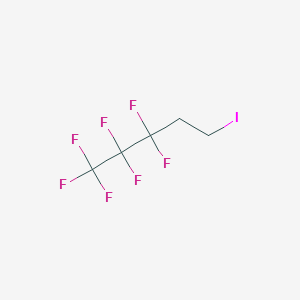

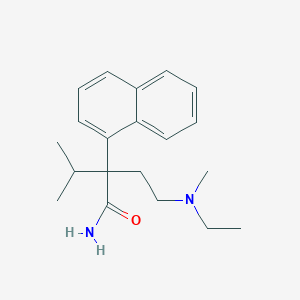

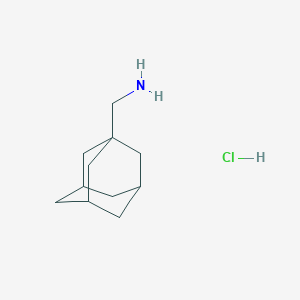

![molecular formula C12H14ClNO4 B075432 Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 1149-42-4](/img/structure/B75432.png)

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, commonly known as Chlorfenapyr, is a pesticide that belongs to the pyrrole class of chemicals. It is used to control a wide range of pests, including mites, thrips, and aphids, in various crops. Chlorfenapyr is known for its unique mode of action, which makes it an effective and reliable pesticide in the agriculture industry.

作用機序

Chlorfenapyr works by disrupting the energy production process in the cells of pests. It is converted into an active metabolite, which inhibits the activity of the mitochondrial electron transport chain, leading to a decrease in ATP production. This results in the death of the pests due to starvation.

生化学的および生理学的効果

Chlorfenapyr has been found to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other pesticides. However, it can cause skin and eye irritation, and prolonged exposure can lead to adverse effects on the liver and kidneys. Chlorfenapyr has also been found to have an impact on non-target organisms, such as bees and other beneficial insects.

実験室実験の利点と制限

One of the advantages of Chlorfenapyr is its long residual activity, which makes it an effective pesticide for controlling pests over an extended period. However, its slow-acting nature can be a limitation in situations where immediate control of pests is required. Another limitation is its impact on non-target organisms, which can affect the ecosystem's balance.

将来の方向性

There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is to explore the potential of Chlorfenapyr as a tool for integrated pest management, which combines various pest control methods to reduce the reliance on pesticides. Additionally, research can be conducted to explore the impact of Chlorfenapyr on soil microorganisms and to develop strategies to minimize its impact on soil health.

In conclusion, Chlorfenapyr is an effective and reliable pesticide that has been extensively studied for its efficacy in controlling various pests in different crops. Its unique mode of action makes it an essential tool in the agriculture industry. However, its impact on non-target organisms and slow-acting nature can be a limitation. Future research can explore ways to improve its efficacy, reduce its impact on non-target organisms, and develop strategies for integrated pest management.

合成法

Chlorfenapyr is synthesized by reacting 3-chloroaniline with ethyl 3,3,3-trifluoropyruvate in the presence of a base, followed by coupling with ethyl carbamate. This reaction produces ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, which is then purified and used as a pesticide.

科学的研究の応用

Chlorfenapyr has been extensively studied for its efficacy in controlling various pests in different crops. Several studies have shown that Chlorfenapyr is effective against a wide range of pests, including mites, thrips, and aphids, in crops such as cotton, soybean, and fruit trees. Chlorfenapyr has also been found to have a long residual activity, which makes it an effective pesticide for controlling pests over an extended period.

特性

CAS番号 |

1149-42-4 |

|---|---|

製品名 |

Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

分子式 |

C12H14ClNO4 |

分子量 |

271.69 g/mol |

IUPAC名 |

ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |

InChI |

InChI=1S/C12H14ClNO4/c1-3-17-11(15)8(2)18-12(16)14-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16) |

InChIキー |

ZXUAHEYZOUGVLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

正規SMILES |

CCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |

その他のCAS番号 |

1149-42-4 |

同義語 |

Propanoic acid, 2-[[[(3-chlorophenyl)amino]carbonyl]oxy]-, ethyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。